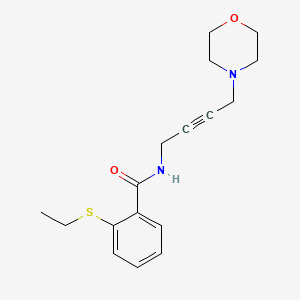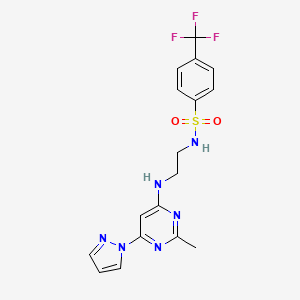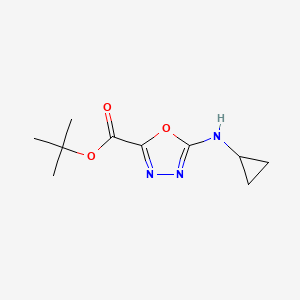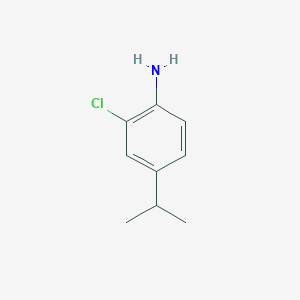
Benzenamine, 2-chloro-4-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzenamine, 2-chloro-4-(1-methylethyl)-” is an organic compound with the molecular formula C9H13N . It is a derivative of benzene, which is an aromatic compound with interesting properties .
Synthesis Analysis
The synthesis of benzene derivatives often involves nucleophilic reactions . An early method of preparing phenol involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups ortho and para to the chlorine substantially enhance the rate of substitution .Molecular Structure Analysis
The molecular structure of “Benzenamine, 2-chloro-4-(1-methylethyl)-” can be represented by the IUPAC Standard InChI: InChI=1S/C9H13N/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,10H2,1-2H3 .Chemical Reactions Analysis
Benzene derivatives, including “Benzenamine, 2-chloro-4-(1-methylethyl)-”, can undergo nucleophilic reactions . These reactions are characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .Physical and Chemical Properties Analysis
The molecular weight of “Benzenamine, 2-chloro-4-(1-methylethyl)-” is 135.2062 . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.作用機序
Target of Action
The primary targets of 2-chloro-4-isopropylaniline are currently unknown. This compound is a derivative of aniline, which is a building block in the synthesis of a wide range of chemicals, including dyes, pharmaceuticals, and polymers .
Mode of Action
The mode of action of 2-chloro-4-isopropylaniline is not well-studied. As a derivative of aniline, it may interact with its targets in a similar manner. Aniline and its derivatives are known to undergo various chemical reactions, including electrophilic substitution, due to the presence of an amino group. The specific interactions of 2-chloro-4-isopropylaniline with its targets remain to be elucidated .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-chloro-4-isopropylaniline are not well-studied. Aniline and its derivatives are generally well-absorbed and can be distributed throughout the body. They are primarily metabolized in the liver and excreted in the urine . .
生化学分析
Biochemical Properties
2-Chloro-4-(propan-2-yl)aniline is involved in several biochemical reactions. It is degraded by a flavin-dependent monooxygenase, which catalyzes the stoichiometric removal of the nitro group, producing 4-amino-3-chlorophenol (4-A-3-CP) . This compound interacts with various enzymes and proteins, including aniline dioxygenase, which plays a role in the second step of its degradation .
Cellular Effects
The effects of 2-Chloro-4-(propan-2-yl)aniline on cells and cellular processes are complex. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-(propan-2-yl)aniline involves several steps. The initial degradation of the compound is catalyzed by a flavin-dependent monooxygenase, resulting in the production of 4-A-3-CP . This compound is then further degraded by aniline dioxygenase . These reactions involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(propan-2-yl)aniline change over time. The compound exhibits a degradation half-life of more than 60 hours . It is not readily biodegraded, indicating potential long-term effects on cellular function .
Metabolic Pathways
2-Chloro-4-(propan-2-yl)aniline is involved in several metabolic pathways. Its degradation involves a series of reactions catalyzed by enzymes such as a flavin-dependent monooxygenase and aniline dioxygenase . These reactions may affect metabolic flux or metabolite levels.
特性
IUPAC Name |
2-chloro-4-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNPTWCBWDTKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76842-16-5 |
Source


|
| Record name | 2-chloro-4-isopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-ethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2785898.png)
![2-(4-fluorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2785899.png)
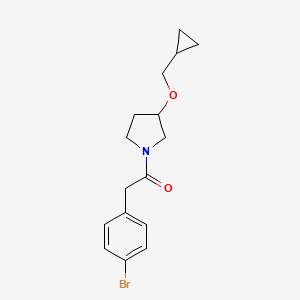
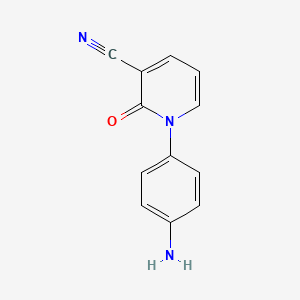
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2785907.png)
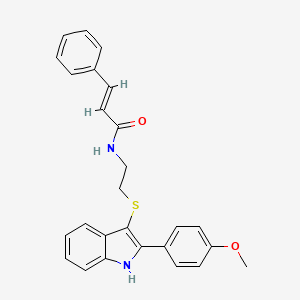
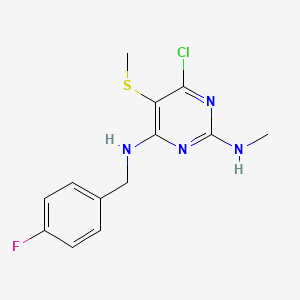
![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2785911.png)
![N-(4-fluorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2785912.png)
![1-{3-Fluoro-4-[(4-nitrobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2785915.png)

